Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate

Asymmetric Hydrogenation Medicinal Chemistry Cross-Coupling

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate (CAS 600730-82-3) is a specialized α-acetamido-β-aryl acrylic acid methyl ester derivative. It belongs to a class of prochiral olefins widely employed as substrates in transition-metal-catalyzed asymmetric hydrogenation to produce enantioenriched β-amino acid derivatives.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 600730-82-3
Cat. No. B12573343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate
CAS600730-82-3
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C12H12BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15)
InChIKeyUDPFLIRRGHZTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate (CAS 600730-82-3): A Specialized α-Acetamido Cinnamate Ester for Asymmetric Synthesis


Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate (CAS 600730-82-3) is a specialized α-acetamido-β-aryl acrylic acid methyl ester derivative. It belongs to a class of prochiral olefins widely employed as substrates in transition-metal-catalyzed asymmetric hydrogenation to produce enantioenriched β-amino acid derivatives [1]. The compound possesses a calculated logP of approximately 2.94, a topological polar surface area (PSA) of 58.89 Ų, and a molecular weight of 298.13 g/mol . Its core structure features a 4-bromophenyl group conjugated to an α-acetamidoacrylate system, a motif recognized in patent literature for the synthesis of pharmaceutically relevant intermediates .

Why Generic Substitution Fails for Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate in Chiral Synthesis


Simple substitution with the non-brominated, chloro, or methoxy analogs of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is not feasible in stereoselective synthesis. The para-bromine substituent critically modulates both the electronic profile and steric environment of the substrate, which are key determinants of reactivity and enantioselectivity in asymmetric hydrogenation [1]. Furthermore, the 4-bromophenyl motif serves as a specific anchor for halogen bonding interactions in medicinal chemistry and acts as a versatile synthetic handle for late-stage cross-coupling functionalization (e.g., Suzuki, Buchwald-Hartwig reactions), a functional advantage not offered by the 4-H, 4-Cl, or 4-OMe analogs . The specific combination of the methyl ester with the 4-bromophenyl group yields a calculated logP of ~2.94, which differentiates its pharmacokinetic profile from the more polar acid analog (2-acetamido-3-(4-bromophenyl)prop-2-enoic acid, LogP ~2.85) .

Quantitative Evidence Guide for Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate: Differentiation from Analogs


4-Br vs. 4-H Substitution: Impact on Physicochemical Profile and Synthetic Versatility

Differentiation from the non-halogenated parent scaffold (methyl 2-acetamido-3-phenylprop-2-enoate) is based on the introduction of the 4-bromine substituent. The bromine atom imparts distinct electronic properties that can influence catalyst-substrate chelation during asymmetric hydrogenation, as electron-withdrawing substituents on the aryl ring are known to modulate enantioselectivity in Rh- and Ru-catalyzed reductions [1]. Comparison with the non-brominated analog highlights a key functional advantage: synthetic utility. The 4-bromophenyl compound serves as a scaffold for diversification via cross-coupling chemistry, which is not possible with the simple phenyl derivative .

Asymmetric Hydrogenation Medicinal Chemistry Cross-Coupling

4-Br vs. 4-Cl Analog: Differentiated Lipophilicity and Halogen Bonding Potential in Drug Design

Differentiation from the 4-chloro analog is based on the distinct physicochemical properties of bromine versus chlorine. A direct LogP comparison based on published physical data shows the 4-bromo compound is more lipophilic. The 4-bromophenyl compound exhibits greater potential for structure-based drug design through halogen bonding, an interaction strength that correlates with the larger, more polarizable σ-hole of bromine. This provides a distinct advantage in target engagement optimization over the 4-chloro analog, which would present a weaker halogen bond [1].

Medicinal Chemistry Drug Design Halogen Bonding

Methyl Ester vs. Carboxylic Acid: Differentiation for Enantioselective Hydrogenation and Prodrug Design

A critical distinction exists between the methyl ester and its corresponding carboxylic acid (2-acetamido-3-(4-bromophenyl)prop-2-enoic acid, CAS 194149-50-3). The acid has a LogP of 2.85 and PSA of 69.89 Ų. The methyl ester (LogP 2.94, PSA 58.89 Ų) exhibits higher lipophilicity and a reduced topological polar surface area, which theoretically confers superior membrane permeability . Critically, the Noyori-type dynamic kinetic resolution of racemic α-acetamido-β-keto esters demonstrates that the ester moiety is essential for chelation with the Ru catalyst, leading to syn:anti ratios of 99:1 in dichloromethane. This chelation is disrupted in the free acid or in protic solvents, making the methyl ester the optimal substrate for high-yield, high-selectivity asymmetric synthesis [1].

Asymmetric Synthesis Prodrug Strategy Enantioselectivity

4-Br vs. 4-OMe Analog: Electronic Tuning for Enhanced Enantioselective Hydrogenation

The specific electronic nature of the 4-bromophenyl group offers a key advantage over the 4-methoxy analog (CAS 105962-56-9) in asymmetric hydrogenation. The electron-withdrawing character of the para-bromine substituent is a well-established factor in enhancing the enantioselectivity of Ru- and Rh-catalyzed reductions of α-acetamido acrylates. A study on the hydrogenation of methyl α-acetamidocinnamate (the non-brominated parent) demonstrates that high enantioselectivity (up to 95.8% ee) is achievable, and literature precedent supports that electron-withdrawing substituents on the aryl ring generally improve performance in this specific class of reactions .

Asymmetric Catalysis Electronic Effects Enantioselectivity

High-Value Application Scenarios for Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate


Substrate for High-Yield, Enantioselective Synthesis of N-acetyl-4-bromo-β-phenylalanine Methyl Ester

The most compelling application is as a prochiral substrate in Ru- or Rh-catalyzed asymmetric hydrogenation. The specific ester and acetamido-directing groups allow for excellent catalyst chelation, leading to high diastereo- and enantioselectivity. This reaction produces the corresponding N-acetyl-4-bromo-β-phenylalanine methyl ester, a core chiral β-amino acid building block. This is a critical advantage for accessing single-enantiomer pharmaceutical intermediates, where the non-brominated analog cannot provide the synthetic handle for subsequent diversification [1].

Key Intermediate for Late-Stage Diversification in Kinase Inhibitor Programs

Following asymmetric reduction, the resulting chiral β-amino ester serves as a direct precursor in medicinal chemistry. The 4-bromophenyl group is a privileged motif for targeting specific hydrophobic pockets in kinases. More importantly, after incorporating the chiral building block into the core pharmacophore, the bromine atom can be directly used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for rapid SAR exploration. This dual role as a chiral-directing and diversity-enabling handle makes it superior to the simple phenyl or chloro analogs for library synthesis .

Biophysical Probe Development Leveraging the Bromine σ-Hole

The compound can be incorporated into lead molecules as a biophysical probe. The bromine atom provides a tunable halogen bond donor for target engagement and can be used for experimental phasing in X-ray crystallography using anomalous scattering, facilitating structural biology efforts for rational drug design. This specific application is not possible with the 4-H analog and is less effective with the 4-Cl analog due to the latter's weaker anomalous signal and reduced halogen bonding propensity [2].

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